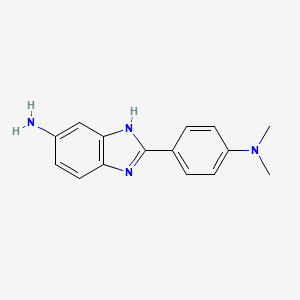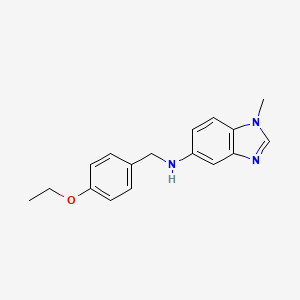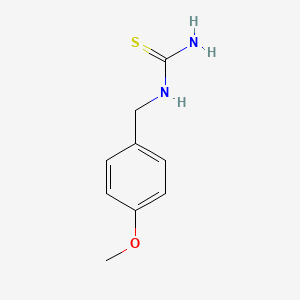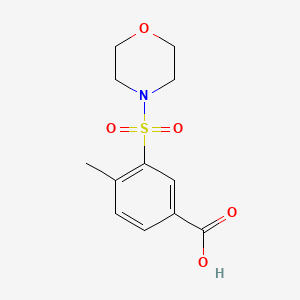
1-Trityl-1H-imidazole-2-carbaldehyde
概要
説明
1-Trityl-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C23H18N2O . It has an average mass of 338.402 Da and a monoisotopic mass of 338.141907 Da .
Synthesis Analysis
The synthesis of 1-Trityl-1H-imidazole-2-carbaldehyde involves a reaction of 2-imidazole carboxaldehyde with triethylamine and trityl bromide in DMF (N,N-dimethyl-formamide) at room temperature . The reaction yields a light yellow solid .Molecular Structure Analysis
The molecular structure of 1-Trityl-1H-imidazole-2-carbaldehyde consists of 23 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Trityl-1H-imidazole-2-carbaldehyde include an average mass of 338.402 Da and a monoisotopic mass of 338.141907 Da .科学的研究の応用
Chemical Properties
“1-Trityl-1H-imidazole-2-carbaldehyde” is a chemical compound with the molecular formula C23H18N2O . It has an average mass of 338.402 Da and a monoisotopic mass of 338.141907 Da . This compound belongs to the category of Aldehydes .
Synthesis
This compound can be synthesized through various chemical reactions. For instance, a flow chemistry approach has been reported for the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole, a related compound, at ambient temperature . This method achieved modest to high yields (40–94%) in short reaction times (<1 min) .
Research Use
“1-Trityl-1H-imidazole-2-carbaldehyde” is primarily used for research purposes . It’s often used as a building block in the synthesis of more complex molecules in the field of organic chemistry .
Commercial Availability
This compound is commercially available and can be purchased from various chemical suppliers .
Therapeutic Potential
While specific therapeutic applications of “1-Trityl-1H-imidazole-2-carbaldehyde” are not readily available, imidazole containing compounds have been studied for their potential therapeutic benefits . However, more research is needed to determine the specific therapeutic potential of this compound.
Future Research Directions
Given its chemical properties and the potential therapeutic benefits of imidazole containing compounds, “1-Trityl-1H-imidazole-2-carbaldehyde” could be a subject of future research in medicinal chemistry, drug discovery, and other related fields .
Safety and Hazards
作用機序
Target of Action
It’s known that imidazole derivatives can interact with various biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Imidazole derivatives are known to undergo various chemical reactions, including condensation with amino acids . This suggests that 1-Trityl-1H-imidazole-2-carbaldehyde may interact with its targets through similar mechanisms.
Result of Action
Safety data suggests that the compound may cause skin and eye irritation, and may also affect the respiratory system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-Trityl-1H-imidazole-2-carbaldehyde, it’s recommended to avoid dust formation, inhalation, and contact with skin and eyes. The compound should be handled with personal protective equipment in a well-ventilated area .
特性
IUPAC Name |
1-tritylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-18-22-24-16-17-25(22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVILFCVZUELEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347140 | |
| Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67478-50-6 | |
| Record name | 1-Trityl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)



